An In-Depth Technical Guide to the Physicochemical Properties of Iodamide for In Vivo Studies
An In-Depth Technical Guide to the Physicochemical Properties of Iodamide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodamide is an iodinated contrast agent historically used in diagnostic imaging. Understanding its physicochemical properties is paramount for its effective and safe application in preclinical in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of iodamide, detailed experimental protocols derived from analogous compounds, and a discussion of its mechanism of action.
Physicochemical Properties of Iodamide
A thorough understanding of the physicochemical properties of a compound is critical for formulation development, predicting its behavior in a biological system, and designing robust in vivo experiments. Key properties for iodamide are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | PubChem |
| Molecular Weight | 627.94 g/mol | PubChem |
| Water Solubility | 0.3 g/100 mL (at 22°C) | --INVALID-LINK-- |
| Predicted LogP | -0.8 to 1.2 (range from various prediction tools) | Computational Prediction |
| Predicted pKa | Acidic pKa around 3-4 (carboxylic acid) | Computational Prediction |
Experimental Protocols for In Vivo Studies
Detailed in vivo study protocols specifically for iodamide are scarce in recent literature. However, protocols for structurally similar iodinated contrast agents, such as iopamidol and iohexol, can be adapted. The following sections provide detailed methodologies for common in vivo procedures that can serve as a starting point for studies involving iodamide.
Acute Toxicity (LD50) Determination in Rodents
The determination of the median lethal dose (LD50) is a standard initial step in toxicological assessment.
Objective: To determine the single dose of iodamide that is lethal to 50% of the test animal population.
Animal Model:
-
Species: Mice (e.g., BALB/c) or Rats (e.g., Wistar)[1]
-
Sex: Typically female, as they are often more sensitive[1]
-
Number of animals: Minimized by using methods like the up-and-down procedure (OECD 425)[1]
Materials:
-
Iodamide (or its meglumine salt)
-
Vehicle (e.g., sterile saline or water for injection)
-
Syringes and needles appropriate for the route of administration and animal size
-
Animal scale
-
Observation cages
Procedure:
-
Dose Preparation: Prepare a series of graded doses of iodamide in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume appropriate for the animal's size (e.g., up to 10 mL/kg for oral gavage in rats).
-
Administration: Administer a single dose of iodamide to each animal. Common routes for toxicity testing of contrast agents include intravenous (IV) and intraperitoneal (IP) injection.[1]
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.[1]
-
Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for any fatalities.
-
LD50 Calculation: Use a validated statistical method, such as the Probit analysis, to calculate the LD50 from the mortality data.[1]
Published LD50 Data for Iodamide Meglumine:
-
Mice (IV): 9.0 g/kg
-
Rats (IV): 11.4 g/kg
-
Rabbits (IV): 13.2 g/kg
-
Rats (IP): 17.9 g/kg
-
Guinea Pigs (IP): 15.0 g/kg
In Vivo Imaging Protocol (Adaptable for Iodamide)
This protocol is based on studies using iopamidol and iohexol for imaging in rodent models and can be adapted for iodamide.
Objective: To visualize the distribution and clearance of iodamide using an appropriate imaging modality (e.g., CT or fluoroscopy).
Animal Model:
Materials:
-
Iodamide solution for injection (formulated for appropriate osmolality and pH)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous administration (if applicable)
-
Imaging system (e.g., micro-CT scanner)
-
Animal monitoring equipment (e.g., for temperature and respiration)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the imaging bed. Ensure the animal's physiological parameters are stable.
-
Pre-contrast Imaging: Acquire a baseline scan of the region of interest before administering the contrast agent.[2]
-
Contrast Administration: Administer the iodamide solution via the desired route. For vascular imaging, intravenous injection is standard. The dose will depend on the specific imaging application and the concentration of the iodamide solution. For example, a bolus of 200 µl followed by an infusion has been used for iopamidol in mice.[2]
-
Post-contrast Imaging: Acquire a series of images at different time points after administration to visualize the distribution and clearance of the contrast agent.[2]
-
Image Analysis: Analyze the images to assess the enhancement in different tissues and organs over time. This can provide information on pharmacokinetics and biodistribution.
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action: X-ray Attenuation
The primary mechanism of action for iodamide, as with all iodinated contrast agents, is its ability to attenuate X-rays. The iodine atoms in the iodamide molecule have a high atomic number and electron density. When X-rays pass through the body, these iodine atoms absorb the X-ray photons to a much greater extent than the surrounding soft tissues. This differential absorption creates a higher contrast in the resulting image, allowing for the visualization of blood vessels, organs, and other structures that would otherwise be difficult to distinguish.
Cellular and Signaling Effects
While the primary function of iodamide is as a contrast agent, high concentrations of iodinated compounds can have biological effects. Research on various iodinated contrast media has shown that they can induce oxidative stress in renal cells and modulate signaling pathways related to cell survival and proliferation. However, specific signaling pathways uniquely affected by iodamide have not been extensively documented. The diagram below illustrates a general workflow for investigating such potential off-target effects.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of iodamide for the design and execution of in vivo studies. While some data, such as LogP and pKa, are based on computational predictions, and detailed experimental protocols are adapted from similar compounds, the information presented herein serves as a valuable resource for researchers. It is recommended that key physicochemical parameters be experimentally verified and that adapted protocols be optimized for the specific research question and animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of Iohexol as a Permeability Marker in a Mouse Model of Intestinal Inflammation: Time Course, Performance and Welfare Considerations - PMC [pmc.ncbi.nlm.nih.gov]
